![molecular formula C19H20N4O5 B11169623 N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11169623.png)
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
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Overview
Description
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chromen-5-yl group: This step involves the reaction of the triazole intermediate with a chromen-5-yl derivative, often under reflux conditions in the presence of a suitable solvent.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has shown promise in various medicinal applications:
- Anticancer Activity : Preliminary studies indicate that compounds with triazole rings exhibit significant anticancer properties. For instance, related compounds have demonstrated percent growth inhibitions against various cancer cell lines (e.g., SNB-19 and OVCAR-8) .
- Antimicrobial Properties : The presence of the triazole group enhances lipophilicity and facilitates membrane transport, which is crucial for antimicrobial activity. Compounds with similar structures have been reported to show efficacy against gram-positive bacteria .
Agricultural Chemistry
The compound's triazole structure is known for its fungicidal properties. Triazoles are widely used in agriculture as fungicides to control plant pathogens. The dual functionality from both the triazole and pyranochromen components may offer synergistic effects that enhance its efficacy compared to simpler analogs.
Interaction Studies
Studies on the interactions between N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yloxy]acetamide and various biological targets indicate potential therapeutic applications. These studies typically involve:
- Molecular Docking Studies : To predict how the compound interacts with specific proteins.
- In Vitro Assays : To evaluate biological activity against specific targets.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of related triazole compounds, researchers found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines such as HCT116 and MCF7. These studies utilized assays like the sulforhodamine B assay to quantify growth inhibition .
Case Study 2: Antimicrobial Efficacy
A series of triazole derivatives were tested for antimicrobial activity using disc diffusion methods against various bacterial strains. Results indicated that compounds with similar structural features to N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yloxy]acetamide showed promising results against Bacillus species .
Mechanism of Action
The mechanism of action of N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA/RNA interaction: The compound could interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide: shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole.
Chromen derivatives: Compounds like coumarin and chromone also share structural features with the chromen-5-yl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazole ring known for its diverse biological activity. The synthesis typically involves the reaction of triazole derivatives with pyranochromene structures through acetamide formation. The detailed synthetic pathway can be summarized as follows:
- Formation of Triazole : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Pyranochromene Linkage : Coupling with pyranochromene derivatives to form the desired compound.
Biological Activity Overview
The biological activities of this compound include:
Antioxidant Activity
Research indicates that compounds containing triazole moieties exhibit significant antioxidant properties. For instance, derivatives have shown radical scavenging abilities comparable to well-known antioxidants like ascorbic acid. The DPPH radical scavenging assay is commonly employed to evaluate this activity.
Compound | DPPH Scavenging Activity (%) |
---|---|
Ascorbic Acid | 88.6% |
Triazole Derivative | 87.7% |
Other Analogues | ~78.6% |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
N-(1H-1,2,4-triazol-3-yl)-2-[...]-acetamide has demonstrated cytotoxic effects on cancer cell lines. The following table summarizes the cytotoxicity data:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Triazole Derivative | 25 μM | MCF7 (Breast Cancer) |
Vinblastine (Standard) | 13.31 μM | MCF7 |
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant activity using the DPPH assay and found that specific substitutions on the triazole ring enhanced scavenging abilities significantly.
- Antimicrobial Testing : In vitro studies confirmed that the compound effectively inhibited bacterial growth across a range of concentrations.
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that the compound could induce apoptosis in cancer cells at micromolar concentrations.
Properties
Molecular Formula |
C19H20N4O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C19H20N4O5/c1-10-6-15(25)27-17-11-4-5-19(2,3)28-12(11)7-13(16(10)17)26-8-14(24)22-18-20-9-21-23-18/h6-7,9H,4-5,8H2,1-3H3,(H2,20,21,22,23,24) |
InChI Key |
CTWQIGOPPGWUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=NC=NN4)(C)C |
Origin of Product |
United States |
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